molecular formula C8H10Cl2N2O2 B12699705 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride CAS No. 93839-69-1

2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride

Cat. No.: B12699705
CAS No.: 93839-69-1
M. Wt: 237.08 g/mol
InChI Key: IVCUINMPRWYMNQ-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O2 and a molecular weight of 237.0832 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride typically involves the nitration of a benzylamine derivative followed by chlorination and methylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methylbenzylamine
  • 2-Chloro-6-nitrobenzylamine
  • N-Methyl-6-nitrobenzylamine

Uniqueness

2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research applications .

Properties

CAS No.

93839-69-1

Molecular Formula

C8H10Cl2N2O2

Molecular Weight

237.08 g/mol

IUPAC Name

1-(2-chloro-6-nitrophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9ClN2O2.ClH/c1-10-5-6-7(9)3-2-4-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H

InChI Key

IVCUINMPRWYMNQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC=C1Cl)[N+](=O)[O-].Cl

Origin of Product

United States

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